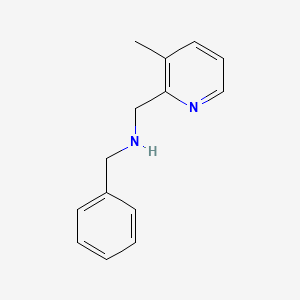

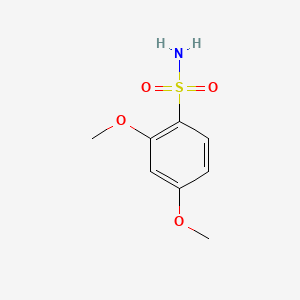

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-Benzyl-1-(3-methylpyridin-2-yl)methanamine" is not directly mentioned in the provided papers. However, the papers discuss various related nitrogen-containing compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, paper discusses novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity. Paper describes the synthesis of a benzene-1,4-diamine derivative with a bipyridine and imidazole moiety. Paper details the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction. Paper evaluates the thermodynamic and thermophysical properties of primary amines, including benzenamine. Paper synthesizes a dibenzyl methanamine derivative with a triazole and oxazole ring. Lastly, paper discusses the synthesis and properties of benzonitriles with pyridine and benzene rings, which are structurally related to the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves various strategies such as nucleophilic aromatic substitution (SNAr) , four-component reactions , and 1,3-dipolar cycloaddition . These methods are commonly used to introduce different functional groups and create complex structures with nitrogen-containing rings, which are key features in the synthesis of compounds like "N-Benzyl-1-(3-methylpyridin-2-yl)methanamine."

Molecular Structure Analysis

The molecular structures of the compounds in the papers are characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis . These methods provide detailed information about the molecular framework and substitution patterns, which are crucial for understanding the behavior and reactivity of similar compounds.

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of various heterocyclic compounds, which are often used in medicinal chemistry due to their diverse biological activities . The reactions are designed to yield products with specific pharmacological properties, such as biased agonism at serotonin receptors or the potential for liquid crystalline behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-containing compounds are influenced by their molecular structure. The papers discuss properties such as solubility, metabolic stability, and phase behavior . For example, the lead compound in paper shows high solubility, metabolic stability, and does not block certain isoenzymes or P-glycoprotein, which are important considerations for drug development. The thermodynamic properties such as boiling points, vapor pressure, and enthalpy of vaporization are also evaluated for primary amines .

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- Methane Monooxygenases Mimics : A study by Sankaralingam and Palaniandavar (2014) demonstrated the use of diiron(III) complexes with tridentate 3N ligands, including derivatives similar to N-Benzyl-1-(3-methylpyridin-2-yl)methanamine, as functional models for methane monooxygenases. These complexes were effective in catalyzing selective hydroxylation of alkanes, showcasing their potential in organic synthesis and environmental applications (Sankaralingam & Palaniandavar, 2014).

Pharmacological Research

- Anticonvulsant Agents : Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, structurally related to N-Benzyl-1-(3-methylpyridin-2-yl)methanamine, and found several compounds exhibiting potent anticonvulsant activity. This highlights the potential of such derivatives in developing new therapeutic agents (Pandey & Srivastava, 2011).

Biomedical Applications

- Photocytotoxicity and Cellular Imaging : Basu et al. (2014) synthesized Iron(III) complexes with ligands including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrating significant photocytotoxicity under red light. This suggests their utility in therapeutic applications, such as targeted cancer therapies and imaging (Basu et al., 2014).

Corrosion Inhibition

- Eco-Friendly Corrosion Inhibitor : Yadav, Sarkar, and Purkait (2015) explored amino acid compounds including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine as inhibitors for steel corrosion in acidic solutions. Their study provides insights into developing sustainable materials for industrial applications (Yadav, Sarkar, & Purkait, 2015).

Propriétés

IUPAC Name |

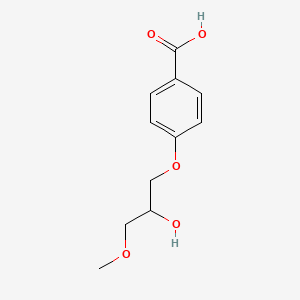

N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYZKCNPEYNVAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241562 |

Source

|

| Record name | 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine | |

CAS RN |

915919-95-8 |

Source

|

| Record name | 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)